molecular formula C12H25BrO2 B14243987 1-Bromo-8-(2-ethoxyethoxy)octane CAS No. 206280-76-4

1-Bromo-8-(2-ethoxyethoxy)octane

Cat. No.: B14243987
CAS No.: 206280-76-4
M. Wt: 281.23 g/mol
InChI Key: DBKXJLKZEFCRNP-UHFFFAOYSA-N
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Description

1-Bromo-8-(2-ethoxyethoxy)octane is an organic compound with the molecular formula C12H25BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to an octane chain, which is further substituted with an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-(2-ethoxyethoxy)octane can be synthesized through the reaction of 1-bromooctane with 2-ethoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(2-ethoxyethoxy)octane primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and sodium thiolate. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products Formed

    Substitution Reactions: The major products include azides, nitriles, and thiols, depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene, formed by the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Scientific Research Applications

1-Bromo-8-(2-ethoxyethoxy)octane is used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Bromo-8-(2-ethoxyethoxy)octane involves its reactivity as an alkylating agent The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds

Comparison with Similar Compounds

Similar Compounds

    1-Bromooctane: A simpler brominated alkane with similar reactivity but lacking the ethoxyethoxy group.

    1-Bromo-2-ethoxyethane: Another brominated ether, but with a shorter carbon chain.

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-Bromo-8-(2-ethoxyethoxy)octane is unique due to its longer carbon chain and the presence of the ethoxyethoxy group, which imparts different physical and chemical properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and applications in various fields.

Properties

CAS No.

206280-76-4

Molecular Formula

C12H25BrO2

Molecular Weight

281.23 g/mol

IUPAC Name

1-bromo-8-(2-ethoxyethoxy)octane

InChI

InChI=1S/C12H25BrO2/c1-2-14-11-12-15-10-8-6-4-3-5-7-9-13/h2-12H2,1H3

InChI Key

DBKXJLKZEFCRNP-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCCCCCCCBr

Origin of Product

United States

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